Hydroxy-PEG4-acid

Übersicht

Beschreibung

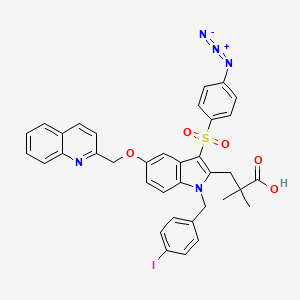

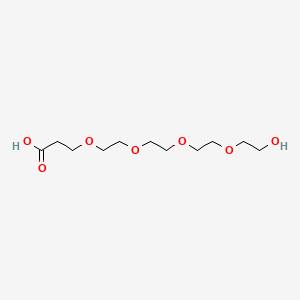

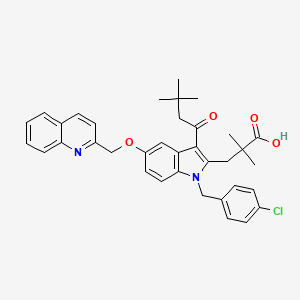

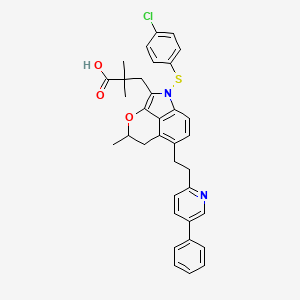

Hydroxy-PEG4-acid is a non-cleavable 4 unit PEG ADC linker . It is used in the synthesis of antibody-drug conjugates (ADCs) and is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a PEG derivative containing a hydroxyl group with a terminal carboxylic acid .

Synthesis Analysis

The terminal carboxylic acid of Hydroxy-PEG4-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This compound features a hydroxyl group at one end, which is highly reactive and can participate in various chemical reactions, such as esterification and etherification .

Molecular Structure Analysis

The molecular formula of Hydroxy-PEG4-acid is C11H22O7 . Its molecular weight is 266.29 g/mol . The IUPAC name is 3- [2- [2- [2- (2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid . The InChI is InChI=1S/C11H22O7/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11 (13)14/h12H,1-10H2, (H,13,14) .

Chemical Reactions Analysis

Hydroxy-PEG4-acid is a non-cleavable 4 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Physical And Chemical Properties Analysis

Hydroxy-PEG4-acid has a molecular weight of 266.29 g/mol . Its molecular formula is C11H22O7 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 14 . The topological polar surface area is 94.4 Ų .

Wissenschaftliche Forschungsanwendungen

Synthesis of Propargyl-Terminated Heterobifunctional Poly (ethylene glycol)

- Scientific Field: Polymer Science

- Application Summary: This research involves the synthesis of propargyl-ended heterobifunctional poly (ethylene glycol) (PEG) derivatives with hydroxyl, carboxyl, mercapto or hydrazide end groups . These PEG derivatives can be useful for the development of PEG-based bioconjugates for various biomedical applications .

- Methods of Application: The carboxyl group of the bifunctional PEG was modified into a propargyl, then carboxyl, mercapto or hydrazide groups were introduced to the other end of the bifunctional PEG by modifying the bifunctional PEG’s hydroxyl group with succinic anhydride, cysteamide or tert-butyl carbazate, respectively .

- Results/Outcomes: The research presented a simple, efficient method to obtain the heterobifunctional poly (ethylene glycol) with a ω-propargyl group and a α-hydroxyl (a α-carboxyl, a α-mercapto or a α-hydrazide) group at each terminal .

Synthesis of Heterobifunctional Poly (ethylene glycol) for Pegylation

- Scientific Field: Biomedical Engineering

- Application Summary: This research proposes a versatile route to synthesize heterobifunctional PEG containing diverse combinations of azide, amine, thioacetate, thiol, pyridyl disulfide, as well as activated hydroxyl end groups . These PEG derivatives support the development of materials for biomedical applications .

- Methods of Application: Asymmetric activation of one hydroxyl end group enables the heterobifunctionalization while applying selective monotosylation of linear, symmetrical PEG as a key step. The azide function is introduced by reacting monotosyl PEG with sodium azide. A thiol end group is obtained by reaction with sodium hydrosulfide .

- Results/Outcomes: The research demonstrated that >95% functionalization of the PEG end groups is achieved .

Pegylation of Proteins

- Scientific Field: Biochemistry

- Application Summary: PEGylation is the process of covalently attaching PEG molecules to another molecule, such as a drug or therapeutic protein, which can improve the safety and efficiency of many therapeutic agents . This process can increase the molecular mass of the molecule, improving its physical and chemical stability, and reducing renal clearance .

- Methods of Application: The process involves the covalent attachment of PEG to the molecule using specific functional groups. The hydrophilic PEG linker facilitates solubility in biological applications .

- Results/Outcomes: The PEGylation process can improve the solubility, stability, and safety of therapeutic agents, making them more effective in biological applications .

Synthesis of Small Molecules and Biomolecule Conjugates

- Scientific Field: Medicinal Chemistry

- Application Summary: Hydroxy-PEG4-t-butyl ester can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .

- Methods of Application: The specific methods of application would depend on the particular small molecule or biomolecule being synthesized .

- Results/Outcomes: The use of Hydroxy-PEG4-t-butyl ester in the synthesis of small molecules and biomolecule conjugates can facilitate the development of new tool compounds for chemical biology and medicinal chemistry .

Protein Biology Research

- Scientific Field: Protein Biology

- Application Summary: PEGylation using heterotelechelic poly (ethylene glycol) (PEG) offers many possibilities to create high-performance molecules and materials . PEG has unique properties indispensable for various biological, chemical, biomedical, and pharmaceutical applications .

- Methods of Application: Precise and versatile application of PEG in proteomics and other biological research methods depends upon the availability of polyethylene glycol derivatives of defined length (MW) that are activated with specific functional groups .

- Results/Outcomes: The PEG derivatives particularly support the development of materials for biomedical applications .

Synthesis of Small Molecules and Biomolecule Conjugates

- Scientific Field: Chemical Biology and Medicinal Chemistry

- Application Summary: Hydroxy-PEG4-t-butyl ester can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .

- Methods of Application: The specific methods of application would depend on the particular small molecule or biomolecule being synthesized .

- Results/Outcomes: The use of Hydroxy-PEG4-t-butyl ester in the synthesis of small molecules and biomolecule conjugates can facilitate the development of new tool compounds for chemical biology and medicinal chemistry .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O7/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11(13)14/h12H,1-10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWLGZFJGVEDCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy-PEG4-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-methoxy-2-propoxy-5-[(2R,5R)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol](/img/structure/B1673891.png)

![2-[2-[[1-Carboxy-4-(diaminomethylideneamino)-3-hydroxybutyl]amino]ethylamino]butanedioic acid](/img/structure/B1673893.png)

![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1673894.png)

![(18Z)-1,14,24-Trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673896.png)

![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)

![[3',4,6-Trihydroxy-6'-(hydroxymethyl)-5'-[3,4,5-trihydroxy-6-[[(2E,4E)-8-hydroxydeca-2,4-dienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate](/img/structure/B1673904.png)

![tert-butyl N-[(E,2S,3S,5R)-5-[[1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxopentan-2-yl]carbamoyl]-3-hydroxy-1,8-diphenyloct-7-en-2-yl]carbamate](/img/structure/B1673905.png)

![tert-butyl N-[(2S,3S,5R)-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-[[4-(2-morpholin-4-ylethoxy)phenyl]methyl]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673908.png)

![4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1673909.png)